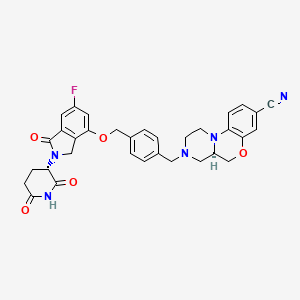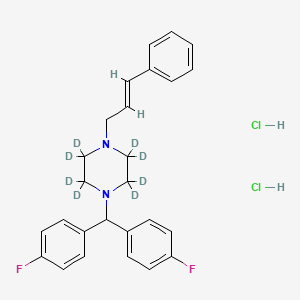
Mao-B-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-B-IN-31 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine and phenylethylamine. This compound has shown significant potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-31 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route may vary, but it generally includes:
- Formation of the quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B .
- Introduction of functional groups that enhance the compound’s inhibitory activity through hydrophobic and electron-withdrawing interactions .
Industrial Production Methods: Industrial production of this compound would likely involve high-throughput screening methods to identify optimal reaction conditions and maximize yield. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to scale up production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Mao-B-IN-31 primarily undergoes:
Reduction: The compound itself is not typically reduced in biological systems but may undergo reduction in specific synthetic steps.
Substitution: Functional group substitutions on the quinolin-2-one scaffold can modulate its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Involves the presence of MAO-B enzyme and substrates like dopamine.
Reduction: May involve reducing agents like sodium borohydride in synthetic steps.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major product of this compound’s inhibitory action is the increased concentration of monoamines like dopamine in the synaptic cleft, which is beneficial for treating neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Mao-B-IN-31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of MAO-B inhibitors.
Biology: Helps in understanding the role of MAO-B in neurotransmitter metabolism and neurodegeneration.
Medicine: Potential therapeutic agent for treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Could be used in the development of new pharmaceuticals targeting MAO-B.
Wirkmechanismus
Mao-B-IN-31 exerts its effects by selectively inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of monoamines like dopamine, leading to increased levels of these neurotransmitters in the brain. The compound interacts with key residues in the MAO-B active site, such as tyrosine and cysteine, to achieve its inhibitory action .
Vergleich Mit ähnlichen Verbindungen
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline but with a different side effect profile.
Safinamide: A reversible MAO-B inhibitor with additional non-dopaminergic properties.
Uniqueness of Mao-B-IN-31: this compound stands out due to its high selectivity and potency as an MAO-B inhibitor. It also shows neuroprotective activity by inhibiting the aggregation of alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
6-hydroxy-N-(2-phenylethyl)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c19-12-6-7-13-14(10-12)21-16(18-13)15(20)17-9-8-11-4-2-1-3-5-11/h1-7,10,19H,8-9H2,(H,17,20) |
InChI-Schlüssel |
LDHPSIYEMKBZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC3=C(S2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
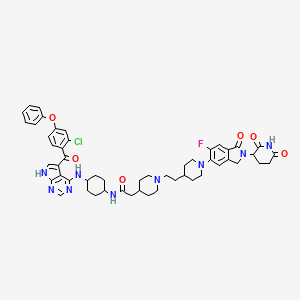
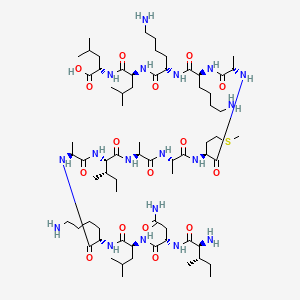
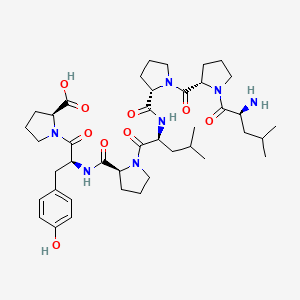
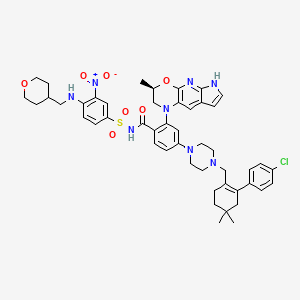
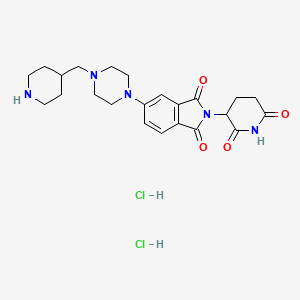
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)



![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
